molecular formula C25H21BrClN3O5 B11533703 4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 4-bromobenzoate

4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 4-bromobenzoate

Cat. No.: B11533703
M. Wt: 558.8 g/mol
InChI Key: TVZJEWFVULYZHH-IPPBACCNSA-N
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Description

4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 4-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenyl group, and a bromobenzoate group. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 4-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-chlorophenylformamide, which is then reacted with acetamide to form 2-[(4-chlorophenyl)formamido]acetamide. This intermediate is further reacted with ethoxyphenyl and bromobenzoate groups under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 4-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 4-bromobenzoate has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 4-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of chlorophenylformamidoacetamide and ethoxyphenyl bromobenzoate. These compounds share structural similarities but may differ in their functional groups or molecular arrangements.

Uniqueness

4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 4-bromobenzoate is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H21BrClN3O5

Molecular Weight

558.8 g/mol

IUPAC Name

[4-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-bromobenzoate

InChI

InChI=1S/C25H21BrClN3O5/c1-2-34-22-13-16(3-12-21(22)35-25(33)18-4-8-19(26)9-5-18)14-29-30-23(31)15-28-24(32)17-6-10-20(27)11-7-17/h3-14H,2,15H2,1H3,(H,28,32)(H,30,31)/b29-14+

InChI Key

TVZJEWFVULYZHH-IPPBACCNSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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